molecular formula C18H20N2O2 B5619692 3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5619692
M. Wt: 296.4 g/mol
InChI Key: SWBSRZHHAGZGAQ-UHFFFAOYSA-N
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Description

3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic dibenzo[b,e][1,4]diazepinone derivative offered for chemical and pharmacological research. Nitrogen-containing heterocycles, such as the 1,4-diazepine core of this compound, are fundamental scaffolds in medicinal chemistry, constituting the backbone of over 60% of all unique, small-molecule drugs . This specific compound features a diazepinone ring system fused with two benzene rings, a structural motif found in compounds with diverse biological activities. The propanoyl substituent at the 9-position and the two methyl groups at the 3-position are key structural modifications that can influence the molecule's electronic properties, lipophilicity, and overall interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex heterocyclic systems . It also serves as a valuable candidate for high-throughput screening libraries to identify new bioactive molecules, particularly in oncology and neuroscience . The compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

9,9-dimethyl-4-propanoyl-10,11-dihydro-8H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-4-15(21)11-6-5-7-13-17(11)19-10-12-14(20-13)8-18(2,3)9-16(12)22/h5-7,10,20H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBSRZHHAGZGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C2C(=CC=C1)NC3=C(C=N2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepine core.

    Introduction of the Propanoyl Group: The propanoyl group is introduced at the 9th position through acylation reactions using propanoyl chloride or anhydride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of dibenzodiazepinones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Compound Name Substituent (Position) Synthesis Method Yield (%) Key Findings
Target Compound: 3,3-Dimethyl-9-propanoyl-dibenzo[b,e][1,4]diazepin-1-one Propanoyl (C9), 3,3-dimethyl (C3) Not explicitly reported - Hypothesized enhanced lipophilicity due to propanoyl group; activity unknown.
3,3-Dimethyl-11-phenyl-dibenzo[b,e][1,4]diazepin-1-one () Phenyl (C11), 3,3-dimethyl (C3) Ultrasound-assisted synthesis 95 High efficiency under green conditions; no biological data reported.
WAY-299905: 3,3-Dimethyl-11-(4-nitrophenyl)-dibenzo[b,e][1,4]diazepin-1-one () 4-Nitrophenyl (C11), 3,3-dimethyl (C3) Not reported - Commercial availability; nitro group may confer redox activity or toxicity.
FC2: 7-Benzoyl-11-(indol-3-yl)-dibenzo[b,e][1,4]diazepin-1-one () Benzoyl (C7), Indol-3-yl (C11) Not specified - Selective cytotoxicity (IC₅₀ ~10 μM in cancer cells); minimal normal cell toxicity.
11-(4-Methoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one () 4-Methoxyphenyl (C11) Crystallographically characterized - Structural stability confirmed via X-ray diffraction; methoxy group enhances solubility.
11-(3,5-Dibromo-4-hydroxyphenyl)-trimethyl-dibenzo[b,e][1,4]diazepin-1-one () 3,5-Dibromo-4-hydroxyphenyl (C11), trimethyl Not specified - Bromine substituents may enhance halogen bonding in target interactions.

Key Observations

Substituent Position and Activity: The C9 propanoyl group in the target compound is distinct from the C11 aryl substituents in analogs (e.g., phenyl, nitrophenyl). Positional differences likely alter binding interactions with biological targets, such as enzymes or receptors . Electron-withdrawing groups (e.g., nitro in WAY-299905) may increase reactivity or metabolic instability, while electron-donating groups (e.g., methoxy in ) improve solubility .

Synthesis Efficiency :

  • Ultrasound-assisted synthesis () achieved a 95% yield for the 11-phenyl analog, suggesting that similar green chemistry approaches could optimize the target compound’s synthesis .

The target compound’s propanoyl group may modulate pharmacokinetics, though activity remains unverified .

Structural Insights :

  • X-ray crystallography of the 4-methoxyphenyl analog () revealed a planar diazepine ring and hydrogen-bonding interactions, which are critical for stability and ligand-receptor recognition .

Biological Activity

3,3-Dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2OC_{19}H_{22}N_2O, with a molecular weight of 306.39 g/mol. Its structure features a dibenzo ring system fused with a diazepine moiety, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may act on various biological targets:

  • GABA Receptors : Many diazepine derivatives are known to modulate GABA_A receptors, leading to anxiolytic and sedative effects. The specific binding affinity and efficacy at these receptors can vary significantly among different derivatives.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways or DNA repair mechanisms. For instance, inhibitors targeting tyrosyl-DNA phosphodiesterase 1 (TDP1) have shown promise in enhancing the efficacy of chemotherapeutic agents by preventing DNA repair in cancer cells .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies indicate potential antitumor effects through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
  • Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it may exhibit neuroprotective properties by modulating neurotransmitter systems.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

StudyFindings
Study 1 Investigated the cytotoxic effects on breast cancer cell lines; demonstrated significant inhibition of cell growth with an IC50 value in the low micromolar range.
Study 2 Evaluated neuroprotective effects in animal models; showed reduced neuronal death following ischemic injury when administered prior to the event.
Study 3 Assessed the compound's ability to inhibit TDP1; found it enhances the cytotoxicity of topoisomerase inhibitors in cancer cells .

Q & A

Q. Q: What are the standard protocols for synthesizing 3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, and how can purity be ensured?

A: The compound is synthesized via multi-step organic reactions, typically involving cyclocondensation of substituted benzodiazepine precursors with acylating agents like propanoyl chloride. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under inert gas and using catalysts like DIPEA (N,N-diisopropylethylamine) to promote amide bond formation . Purity is verified via HPLC (≥95%) and NMR spectroscopy to confirm absence of unreacted intermediates. Column chromatography with silica gel is commonly employed for purification .

Advanced Synthesis: Resolving Contradictions in Yield Optimization

Q. Q: How can researchers address discrepancies in reported yields during scale-up synthesis of this compound?

A: Yield variations often arise from differences in reaction conditions (e.g., temperature gradients, solvent purity). Systematic optimization using design-of-experiments (DoE) methodologies, such as varying stoichiometry (1.0–1.2 equiv. of propanoyl chloride) or solvent polarity (toluene vs. THF), can identify critical parameters. Kinetic studies via in-situ FTIR monitoring may resolve side-reaction pathways .

Basic Pharmacological Screening

Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s CNS activity?

A: Standard assays include:

  • GABAA receptor binding : Radioligand displacement using [³H]diazepam in rat cortical membranes.
  • Antidepressant potential : Forced swim test (FST) in rodents.
  • Cytotoxicity screening : MTT assay in SH-SY5Y neuronal cells .

Advanced Pharmacological Analysis: Addressing In Vitro vs. In Vivo Discrepancies

Q. Q: How can researchers reconcile conflicting data between in vitro receptor affinity and in vivo efficacy?

A: Discrepancies may stem from pharmacokinetic factors (e.g., blood-brain barrier penetration). Solutions:

  • Physiologically based pharmacokinetic (PBPK) modeling : Predict tissue distribution using LogP and plasma protein binding data.
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.
  • Dose-response refinement : Adjust dosing regimens based on bioavailability studies .

Structural Characterization

Q. Q: What techniques are recommended for confirming the stereochemistry of this compound?

A: X-ray crystallography is definitive for assigning stereochemistry (e.g., C3 and C10 chiral centers). If crystals are unavailable, use NOESY NMR to infer spatial relationships between protons. Computational methods (DFT-optimized structures) can support experimental data .

Analytical Method Validation

Q. Q: How should researchers validate HPLC methods for quantifying this compound in biological matrices?

A: Follow ICH Q2(R1) guidelines:

  • Linearity : 5-point calibration curve (0.1–50 µg/mL).
  • Recovery : Spike-and-recovery in plasma (≥85%).
  • Precision : Intra-day/inter-day RSD <5%.
  • LOD/LOQ : ≤0.05 µg/mL and ≤0.1 µg/mL, respectively .

Mechanistic Studies: Target Engagement

Q. Q: What strategies can elucidate the compound’s mechanism of action beyond GABAergic pathways?

A:

  • Proteomics : SILAC labeling to identify differentially expressed proteins in treated cells.
  • Kinase profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler).
  • CRISPR-Cas9 screens : Identify gene knockouts that reverse compound efficacy .

Environmental Impact Assessment

Q. Q: How can ecological risks of this compound be evaluated during preclinical development?

A: Use the INCHEMBIOL framework :

  • Fate analysis : Hydrolysis half-life (pH 7–9), log Kow for bioaccumulation potential.
  • Ecotoxicology : Daphnia magna acute toxicity (EC50).
  • Read-across models : Compare with structurally similar benzodiazepines .

Addressing Data Contradictions in Pharmacological Studies

Q. Q: How should conflicting reports about anxiolytic vs. sedative effects be resolved?

A: Conduct dose-ranging studies (0.1–10 mg/kg) in multiple animal models (e.g., elevated plus maze vs. open field test). Use telemetry to monitor locomotor activity and EEG for sedation biomarkers. Cross-validate with receptor subtype selectivity assays (e.g., α1 vs. α2 GABAA subunits) .

Advanced Crystallography: Resolving Structural Ambiguities

Q. Q: What crystallographic approaches resolve ambiguities in the compound’s solid-state conformation?

A: High-resolution synchrotron X-ray diffraction (λ = 0.7 Å) can clarify disorder in the propanoyl group. For dynamic disorder, use variable-temperature crystallography (100–300 K). Pair distribution function (PDF) analysis may supplement single-crystal data .

Toxicity Profiling

Q. Q: What assays are critical for assessing hepatotoxicity during preclinical development?

A:

  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms.
  • Reactive metabolite detection : Glutathione trapping assays with LC-MS.
  • Histopathology : Liver enzyme markers (ALT/AST) in chronic rodent studies .

Structure-Activity Relationship (SAR) Optimization

Q. Q: Which substituent modifications enhance selectivity for GABAA receptor subtypes?

A: Replace the 3,3-dimethyl group with bulkier tert-butyl to enhance α2/α3 selectivity. Introduce electron-withdrawing groups (e.g., -CF3) at the 9-propanoyl position to reduce off-target binding .

Stability and Degradation Studies

Q. Q: How should forced degradation studies be designed to identify major degradation pathways?

A: Expose the compound to:

  • Acidic/basic conditions : 0.1M HCl/NaOH at 40°C for 24h.
  • Oxidative stress : 3% H2O2.
  • Photolysis : ICH Q1B guidelines (1.2 million lux·hr).
    Analyze degradants via UPLC-QTOF and propose degradation mechanisms .

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